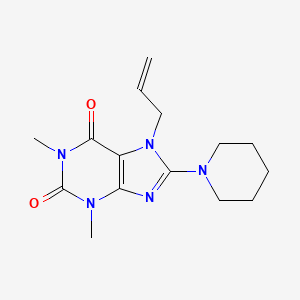

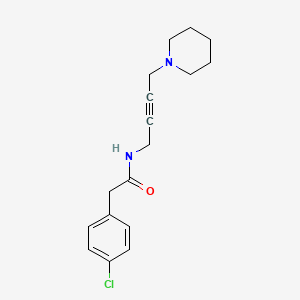

![molecular formula C18H26N6O B2874496 N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide CAS No. 1021122-62-2](/img/structure/B2874496.png)

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide” is a compound that contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Molecular Structure Analysis

The molecular structure of this compound would include a piperidine ring, a pyrazolo[3,4-d]pyrimidin-1-yl group, and a cyclopentanecarboxamide group. The exact structure would depend on the specific arrangement and bonding of these groups .Applications De Recherche Scientifique

Cancer Therapeutics

This compound has been identified as a potent and orally bioavailable inhibitor of Protein Kinase B (PKB), also known as Akt . PKB is a critical player in intracellular signaling pathways that regulate growth and survival. It’s often deregulated in cancer, making PKB inhibitors promising antitumor agents. By modulating biomarkers of PKB signaling, this compound could inhibit the growth of human tumor xenografts in mice, suggesting its potential use in cancer treatment.

Anti-inflammatory Agents

Derivatives of this compound have shown significant anti-inflammatory properties . They have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties demonstrated excellent COX-2 selectivity and inhibition of albumin denaturation, indicating their potential as anti-inflammatory drugs.

Tuberculosis Treatment

In the search for new anti-tubercular agents, derivatives of this compound have been assessed for their efficacy against Mycobacterium tuberculosis . The compound’s ability to inhibit the growth of the tuberculosis bacteria at various concentrations was measured, providing valuable insights into its potential as a treatment for this infectious disease.

Drug Discovery

The piperidine nucleus, a component of this compound, is a common feature in many pharmacologically active molecules . It’s involved in a wide range of drug discovery efforts due to its versatility and presence in compounds with diverse therapeutic activities. This compound’s structure could serve as a basis for the development of new drugs with improved efficacy and safety profiles.

Mécanisme D'action

Target of Action

Similar compounds with a piperidine moiety have been found to exhibit affinity for serotonergic and dopaminergic receptors . They are also known to inhibit the enzyme acetylcholinesterase (AChE), which is used for the treatment of Alzheimer’s disease .

Mode of Action

For instance, some compounds achieve highly selective inhibition of their targets using ATP noncompetitive inhibitors that target an allosteric site between the kinase and PH-domains of the enzyme .

Biochemical Pathways

Similar compounds have been found to exhibit a variety of biological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Pharmacokinetics

The limitations associated with similar antimicrobial agents include toxicity, resistance to existing drugs by altering the gene sequence, and pharmacokinetic differences .

Result of Action

Similar compounds have been found to exhibit anti-inflammatory properties . For instance, some compounds showed the highest IC 50 values for COX-1 inhibition and demonstrated excellent COX-2 SI values .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved in good yield by coupling substituted 2-amino benzothiazoles with n-phenyl anthranilic acid .

Propriétés

IUPAC Name |

N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O/c25-18(14-6-2-3-7-14)19-8-11-24-17-15(12-22-24)16(20-13-21-17)23-9-4-1-5-10-23/h12-14H,1-11H2,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMQUWRQENGIFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

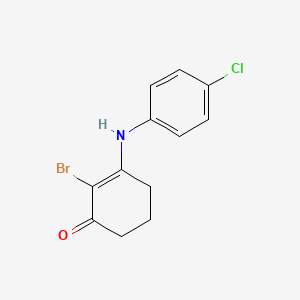

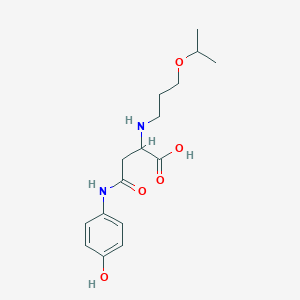

![Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate](/img/structure/B2874420.png)

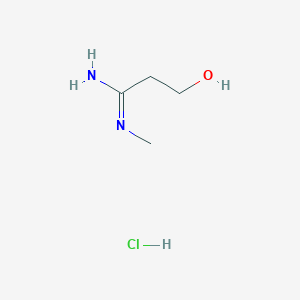

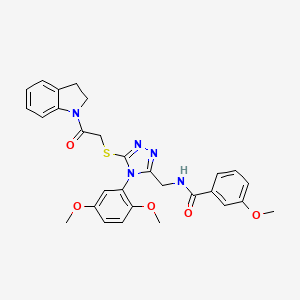

![Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2874422.png)

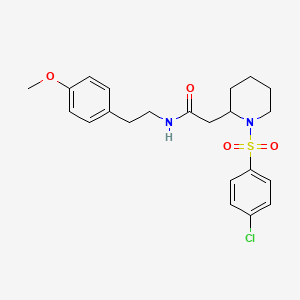

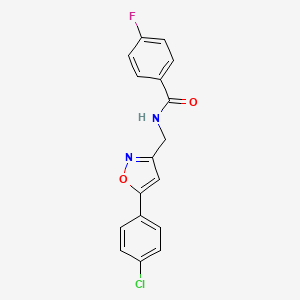

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2874425.png)

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-(2-pyridinyl)acetamide](/img/structure/B2874428.png)

![N-(4-methylcyclohexyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2874429.png)

![Benzo[d][1,3]dioxol-5-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2874432.png)